Gefitinib Impurity 5 (CAS 199327-61-2): A Comprehensive Technical Guide
Gefitinib Impurity 5 (CAS 199327-61-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gefitinib (B1684475) impurity 5, a significant process-related impurity and key intermediate in the synthesis of Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Understanding the physicochemical properties, synthesis, and analytical control of this impurity is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Physicochemical Properties
Gefitinib impurity 5, chemically known as 7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one, is a synthetic quinazoline (B50416) derivative.[][2] Its fundamental properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 199327-61-2 | [][3][4] |
| IUPAC Name | 7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one | [] |
| Synonyms | Gefitinib EP Impurity A, Gefitinib USP Related Compound A | [][5] |
| Molecular Formula | C₁₆H₂₁N₃O₄ | [3][4] |
| Molecular Weight | 319.36 g/mol | [][3][4] |
| Appearance | White to off-white solid | [][4][6] |
| Melting Point | 248-250 °C | [] |
| Boiling Point | 519.5 ± 60.0 °C (Predicted) | [][6] |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [][6] |
| Solubility | Slightly soluble in DMSO and Methanol | [][6] |
| Purity (Typical) | ≥95% to >99% (HPLC) | [][3][4][7] |
| Storage | Recommended at 2-8°C or -20°C for long-term storage | [3][4][7] |
Synthesis and Logical Workflow
Gefitinib impurity 5 is a known intermediate in the synthesis of Gefitinib.[7] One common synthetic route involves the reaction of a key intermediate with 3-morpholinopropyl chloride. The general workflow from starting materials to the final API, highlighting the position of impurity 5, is depicted below.
Caption: Logical workflow for the synthesis of Gefitinib.
Analytical Methodologies for Identification and Quantification
The control of Gefitinib impurity 5 is crucial, and various analytical methods have been developed for its separation and quantification in the bulk drug. A common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Experimental Protocol: RP-HPLC Method for Impurity Profiling
This protocol is a composite representation based on published methods for the analysis of Gefitinib and its process-related impurities.[8][9]
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | 130 mM Ammonium Acetate and Acetonitrile (63:37, v/v), pH adjusted to 5.0 with acetic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 260 nm |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation:
-
Standard Solution: Prepare a standard solution of Gefitinib and its impurities (including impurity 5) at a concentration of approximately 1.0 µg/mL in the mobile phase.
-
Sample Solution: Prepare a solution of the Gefitinib bulk drug at a concentration of 100 µg/mL in the mobile phase.
4. Method Validation Parameters:
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.012 - 0.033 µg/mL |
| Limit of Quantification (LOQ) | 0.04 - 0.10 µg/mL |
| Linearity (Correlation Coefficient, r²) | 0.9991 - 0.9994 |
| Accuracy (Recovery) | 95.99 - 100.55% |
| Precision (%RSD) | < 3% |
5. System Suitability:
-
Inject a solution containing 1.0% of impurities in Gefitinib (100 µg/mL).
-
Evaluate parameters such as retention time, relative retention time, tailing factor, and theoretical plates to ensure the system is performing correctly.[9]
The workflow for the analytical characterization of Gefitinib impurity 5 is outlined in the diagram below.
Caption: Workflow for the analytical characterization of Gefitinib impurity 5.
Relevance to EGFR Signaling Pathway
Gefitinib is an inhibitor of the EGFR tyrosine kinase, a key component of a signaling pathway that regulates cell proliferation and survival.[10] Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth in non-small cell lung cancer (NSCLC).[9] While the direct biological activity of Gefitinib impurity 5 is not extensively documented, its structural similarity to intermediates in the synthesis of a potent EGFR inhibitor warrants careful control. The pathway targeted by the parent drug, Gefitinib, is illustrated below.
Caption: EGFR signaling pathway inhibited by Gefitinib.
Conclusion
Gefitinib impurity 5 (CAS 199327-61-2) is a critical chemical entity in the manufacturing of Gefitinib. A thorough understanding of its properties, synthesis, and analytical control is paramount for drug development professionals. The implementation of robust, validated analytical methods, such as the RP-HPLC protocol detailed herein, is essential for ensuring that the levels of this and other impurities are maintained within acceptable limits, thereby guaranteeing the quality and safety of the final drug product.
References
- 2. Page loading... [wap.guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Gefitinib EP Impurity A | CAS No- 199327-61-2 | Simson Pharma Limited [simsonpharma.com]
- 6. benchchem.com [benchchem.com]
- 7. ruifuchem.com [ruifuchem.com]
- 8. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]





